5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a fused bicyclic system, which includes a pyridazine ring and a tetrahydropyridine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with hydrazine can lead to the formation of the pyridazine ring, followed by hydrogenation to introduce the tetrahydropyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound shares a similar bicyclic structure but differs in the nitrogen placement within the rings.
Pyridazine derivatives: These compounds have variations in the substituents on the pyridazine ring, affecting their chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride form, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high solubility and stability under various conditions .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-4-9-10-7-2-3-8-5-6(1)7;;/h1,4,8H,2-3,5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNJTDKCZLTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287299-40-3 |
Source
|
Record name | 5H,6H,7H,8H-pyrido[4,3-c]pyridazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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